molecular formula C15H19N3O3 B11389133 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide

Cat. No.: B11389133
M. Wt: 289.33 g/mol
InChI Key: CPVANBDSACEZCZ-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a methoxyphenyl group and a dimethylbutanamide moiety, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide typically involves the formation of the oxadiazole ring followed by the introduction of the methoxyphenyl and dimethylbutanamide groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenyl isocyanate

Uniqueness

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl group and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbutanamide

InChI

InChI=1S/C15H19N3O3/c1-18(2)14(19)6-4-5-13-16-15(17-21-13)11-7-9-12(20-3)10-8-11/h7-10H,4-6H2,1-3H3

InChI Key

CPVANBDSACEZCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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